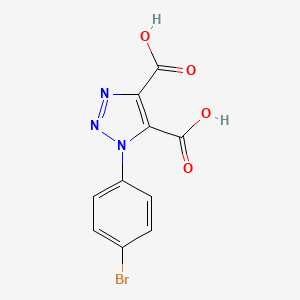
1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a bromophenyl group and two carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid can be synthesized through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring is typically formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, 4-bromoaniline can be converted to 4-bromoazide, which then reacts with an appropriate alkyne to form the triazole ring.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions. For instance, the triazole intermediate can be subjected to oxidative conditions using reagents like potassium permanganate or chromium trioxide to introduce the carboxylic acid functionalities.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or further oxidized to form other functional groups.
Coupling Reactions: The compound can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenyl derivatives.
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or alkanes.
科学研究应用
1-(4-Bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or photonic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
作用机制
The mechanism of action of 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The triazole ring can act as a bioisostere for amides or other functional groups, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic Acid: Lacks the bromine substituent, which may affect its reactivity and binding properties.
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic Acid: Similar structure but with a chlorine atom, which can influence its electronic properties and reactivity.
1-(4-Methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylic Acid: Contains a methyl group instead of bromine, altering its steric and electronic characteristics.
Uniqueness: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s overall reactivity and binding properties. This makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
1-(4-bromophenyl)triazole-4,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O4/c11-5-1-3-6(4-2-5)14-8(10(17)18)7(9(15)16)12-13-14/h1-4H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWRZGFFUQUGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6106975.png)
![1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(2-FLUOROBENZOYL)THIOUREA](/img/structure/B6106991.png)
![3-[(benzylamino)methylene]-5-(4-hydroxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B6106994.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6106997.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylacrylamide](/img/structure/B6107002.png)
![4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide](/img/structure/B6107012.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107021.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-(1-phenylbutyl)butanamide](/img/structure/B6107031.png)
![METHYL (5Z)-2-METHYL-4-OXO-5-[(4-{[(PROPAN-2-YL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6107038.png)
![1-ethoxy-3-{[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]amino}propan-2-ol](/img/structure/B6107040.png)
![2-ethoxy-6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6107057.png)
![N-(2-furylmethyl)-2-{3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B6107062.png)
![2-[1-(cyclohexylmethyl)-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6107069.png)
![1-(4-Methylpiperazin-1-yl)-3-[4-[[(3-propan-2-yl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6107076.png)
